1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole
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Overview
Description
1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are a class of heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. This particular compound features a benzyl group, a 4-methylphenylmethyl group, and a sulfanyl group attached to the indole core, making it a trisubstituted indole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole can be achieved through a multi-step process involving the following key steps:
Fischer Indolisation: This step involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core.
N-Alkylation: The indole core can then undergo N-alkylation with benzyl halides to introduce the benzyl group at the nitrogen position.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the indole core, using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and 4-methylphenylmethyl groups can participate in electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols, acids, and bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process, such as FtsZ . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole: can be compared with other trisubstituted indoles, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenylmethylsulfanyl group, in particular, may enhance its biological activity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
1-benzyl-3-[(4-methylphenyl)methylsulfanyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NS/c1-18-11-13-20(14-12-18)17-25-23-16-24(15-19-7-3-2-4-8-19)22-10-6-5-9-21(22)23/h2-14,16H,15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWORHWKGLYTKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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